Desmethyl 2N-Nitroso Mirtazapine: Structural Characterization, Risk Assessment, and Analytical Methodologies for NDSRI Control
Desmethyl 2N-Nitroso Mirtazapine: Structural Characterization, Risk Assessment, and Analytical Methodologies for NDSRI Control
Executive Summary
In the evolving landscape of pharmaceutical quality control, Nitrosamine Drug Substance-Related Impurities (NDSRIs) have emerged as a critical cohort of concern due to their potent mutagenic and carcinogenic potential. Desmethyl 2N-Nitroso Mirtazapine (also designated as N-Nitroso Mirtazapine EP Impurity D) is a specific NDSRI associated with the tetracyclic antidepressant Mirtazapine.
This technical guide provides an authoritative framework for researchers and drug development professionals. It dissects the chemical properties, mechanistic formation pathways, regulatory thresholds, and the self-validating analytical protocols required to ensure pharmaceutical integrity.
Chemical Structure and Physicochemical Properties
Desmethyl 2N-Nitroso Mirtazapine is an N-nitroso derivative of desmethyl mirtazapine. The addition of the nitroso group (-N=O) to the secondary amine nitrogen within the molecule's tetracyclic ring system fundamentally alters its toxicological profile, triggering the alpha-hydroxylation mechanism of nitrosamine bioactivation in vivo.
Table 1: Quantitative and Physicochemical Profile of Desmethyl 2N-Nitroso Mirtazapine
| Property | Value / Specification |
| Chemical Name | Desmethyl 2N-Nitroso Mirtazapine; N-Nitroso Mirtazapine EP Impurity D |
| Molecular Formula | C₁₆H₁₆N₄O |
| Molecular Weight | 280.32 g/mol |
| Physical Appearance | Off-white solid |
| Solubility | Soluble in Methanol (MeOH) |
| SMILES String | O=NN(CC1)CC2N1C3=NC=CC=C3CC4=CC=CC=C24 |
| Regulatory AI Limit | 400 ng/day |
Mechanistic Pathways of Formation (Causality)
Understanding the chemical causality behind NDSRI formation is the first step in designing robust mitigation strategies. Mirtazapine is a tertiary amine and is inherently less susceptible to direct nitrosation. However, the risk arises from its degradation pathway.
During aggressive synthesis conditions, prolonged storage, or interaction with specific excipients, Mirtazapine undergoes N-dealkylation to form desmethyl mirtazapine , a secondary amine. Secondary amines are highly reactive toward nitrosating agents. When trace nitrites (commonly found in excipients like microcrystalline cellulose or in process water) are exposed to mildly acidic conditions, they convert into the highly electrophilic nitrosonium ion (NO⁺). This ion rapidly attacks the secondary amine, yielding the stable Desmethyl 2N-Nitroso Mirtazapine.
Chemical formation pathway of Desmethyl 2N-Nitroso Mirtazapine.
Regulatory Landscape and Toxicological Grounding
Global health authorities have established stringent control limits for NDSRIs. According to the [1], manufacturers must conduct comprehensive risk assessments and confirmatory testing.
Concurrently, the [2] utilizes the Carcinogenic Potency Categorization Approach (CPCA) to establish safe exposure limits. Based on structural activity relationships (SAR) and read-across analysis from surrogate molecules, Desmethyl 2N-Nitroso Mirtazapine is assigned an Acceptable Intake (AI) limit of 400 ng/day . Exceeding this limit requires immediate regulatory notification and potential batch recall.
Analytical Methodologies: A Self-Validating Protocol
To detect NDSRIs at trace levels (parts-per-billion, ppb), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard.
Causality in Experimental Choices: We utilize Electrospray Ionization in positive mode (ESI+) coupled with Multiple Reaction Monitoring (MRM). However, the complex drug product matrix (excipients and the bulk API) can cause severe ion suppression or enhancement in the ESI source, rendering standard external calibration curves inaccurate.
To engineer a self-validating system , this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically [3]. Because the deuterated standard co-elutes exactly with the target analyte, it experiences the identical matrix effects. Any signal suppression is proportionally mirrored in the internal standard, allowing the peak area ratio to provide absolute quantitative accuracy regardless of matrix interference.
Step-by-Step LC-MS/MS Workflow
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Sample Preparation: Accurately weigh 100 mg of the crushed Mirtazapine drug product into a 15 mL polypropylene centrifuge tube.
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Internal Standard Addition: Spike the sample with 50 µL of a 100 ng/mL solution of Desmethyl 2N-Nitroso Mirtazapine-d6. (Note: Adding the IS prior to extraction ensures that any physical losses during sample prep are mathematically corrected, validating the recovery rate).
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Extraction: Add 5.0 mL of LC-MS grade Methanol. Vortex vigorously for 5 minutes, followed by ultrasonication for 15 minutes at room temperature to ensure complete partitioning of the NDSRI from the excipient matrix.
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Centrifugation & Filtration: Centrifuge the mixture at 10,000 rpm for 10 minutes. Filter 1.0 mL of the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
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Chromatographic Separation: Inject 10 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution profile consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Mass Spectrometry Detection: Operate the MS/MS in ESI+ MRM mode. Monitor the specific precursor-to-product ion transitions for the analyte (e.g., m/z 281.1 → m/z X) and the SIL-IS (e.g., m/z 287.1 → m/z Y).
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System Suitability & Quantification: Ensure the Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) is ≥ 10. Calculate the final concentration by plotting the Analyte/IS peak area ratio against a similarly prepared 6-point calibration curve.
Self-validating LC-MS/MS analytical workflow for accurate NDSRI quantification.
Mitigation and Control Strategies
To ensure product safety and regulatory compliance, drug development professionals must implement proactive control strategies:
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Excipient Screening: Strictly audit and control the nitrite levels in raw materials. Utilizing low-nitrite grades of microcrystalline cellulose and starch significantly reduces the primary nitrosating agent pool.
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Formulation Scavengers: Incorporate nitrosation inhibitors (antioxidants) such as ascorbic acid or alpha-tocopherol into the formulation matrix. These compounds act as sacrificial scavengers, neutralizing reactive NO⁺ species before they can react with the desmethyl mirtazapine degradant.
